Boc-Val-Pro-OH
Overview
Description
Boc-Val-Pro-OH, also known as tert-Butyloxycarbonyl-L-valyl-L-proline, is a dipeptide compound with the molecular formula C15H26N2O5 and a molecular weight of 314.38 g/mol . It is commonly used in peptide synthesis and proteomics research due to its stability and reactivity.
Mechanism of Action
Mode of Action
It is known to interact with its targets, leading to changes at the molecular level
Biochemical Pathways
Boc-Val-Pro-OH is involved in various biochemical pathways. One study mentioned its use in peptide synthesis .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
Boc-Val-Pro-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with serine proteases, where this compound can act as a substrate or inhibitor. This interaction is crucial in studying enzyme kinetics and understanding the catalytic mechanisms of proteases . Additionally, this compound is used in fluorimetric assays for endotoxin detection, where it interacts with recombinant Factor C zymogen, leading to the hydrolysis of a fluorigenic substrate .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of serine proteases, which play a role in numerous cellular functions such as apoptosis, inflammation, and immune responses . By modulating the activity of these enzymes, this compound can impact cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, in the case of serine proteases, this compound can act as a competitive inhibitor, preventing the substrate from accessing the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of normal cellular processes . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which play a role in the breakdown and synthesis of peptides . These interactions can affect metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Pro-OH typically involves the protection of the amino group of L-valine with a tert-butoxycarbonyl (Boc) group, followed by coupling with L-proline. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) using coupling reagents like HOBt (1-Hydroxybenzotriazole) and NMM (N-Methylmorpholine) . The reaction mixture is stirred at room temperature, and the product is purified by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize product yield.
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Pro-OH undergoes various chemical reactions, including:
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HOBt and NMM.
Common Reagents and Conditions
Deprotection: TFA, HCl in dioxane
Coupling: HOBt, NMM, DMF, acetonitrile
Major Products Formed
Deprotection: L-Valyl-L-proline
Coupling: Extended peptide chains
Scientific Research Applications
Boc-Val-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Proteomics Research: It is employed in the study of protein structure and function.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Boc-Pro-OH: tert-Butyloxycarbonyl-L-proline
Boc-Val-OH: tert-Butyloxycarbonyl-L-valine
Uniqueness
Boc-Val-Pro-OH is unique due to its combination of L-valine and L-proline, which imparts specific structural and functional properties. The presence of both amino acids allows for the formation of stable peptide bonds and contributes to the overall stability and reactivity of the compound .
Properties
IUPAC Name |
(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYWLCHFKCFCNH-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453190 | |
Record name | Boc-Val-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23361-28-6 | |
Record name | Boc-Val-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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